Methyl 5-methylisoxazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 5-methylisoxazole-4-carboxylate and its derivatives involves innovative methods that enhance efficiency and yield. A notable approach includes the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles, which leads to the formation of isoxazole-4-carboxylic esters and amides. This process highlights the domino isoxazole-isoxazole isomerization technique, which under specific conditions, also facilitates the synthesis of methyl oxazole-4-carboxylates through the isomerization of 4-formyl-5-methoxyisoxazoles (Serebryannikova et al., 2019).
Molecular Structure Analysis
The molecular structure of Methyl 5-methylisoxazole-4-carboxylate has been elucidated through various spectroscopic and computational methods. Detailed DFT (Density Functional Theory) calculations provide insights into the low energy conformers of related compounds, aiding in the understanding of their structural dynamics and reactivity patterns. Such studies are pivotal for designing targeted chemical reactions and understanding the fundamental aspects of the molecule's behavior under different conditions (Lopes et al., 2011).
Chemical Reactions and Properties
Methyl 5-methylisoxazole-4-carboxylate participates in a range of chemical reactions, showcasing its reactivity and potential as a synthetic intermediate. For instance, it undergoes controlled isoxazole-azirine-isoxazole/oxazole isomerization, demonstrating its utility in the synthesis of complex molecules. The mechanism and route of these reactions are significantly influenced by the substituents on the isoxazole core and the reaction conditions, indicating the compound's versatile reactivity profile (Serebryannikova et al., 2019).
Scientific Research Applications
Lithiation Studies : It is used for studying the lithiation of various methyl-substituted heteroaromatic compounds like isoxazoles, isothiazoles, and others (Micetich, 1970).
Synthesis of α-Aminopyrrole Derivatives : This compound is useful in synthesizing α-aminopyrrole derivatives, which are valuable in various chemical transformations (Galenko et al., 2019).
Immunological Research : It's used in immunological research to study the effects of substituents on immune responses and splenocyte proliferation (Ryng et al., 2001).
Synthesis of Isoxazole-4-Carboxylic Acid Derivatives : It plays a role in the synthesis of isoxazole-4-carboxylic acid derivatives, including esters and amides (Serebryannikova et al., 2019).
Druglike Isoxazoles Synthesis : It is utilized in the synthesis of druglike isoxazoles, highlighting its potential in pharmaceutical research (Robins et al., 2007).
Biomimetic Synthesis : The compound is suitable for biomimetic synthesis applications, such as in the synthesis of α-cyclopiazonic acid (Moorthie et al., 2007).
Immunomodulating Effects : Methyl 5-methylisoxazole-4-carboxylate has immunomodulating effects in human cell cultures, showing varying effects based on substituents in the phenyl ring (Ryng et al., 1999).
Thermal Isomerization Studies : This compound is used in studying thermal isomerization and rearrangement processes in mass spectra of isoxazole derivatives (Zhigulev et al., 1974).
Brain Tumors Chemotherapy : It has shown synergistic effects with antitumor drugs in brain tumors chemotherapy (Kletskov et al., 2018).
Antibacterial and Antifungal Agent : The compound has potential as an antibacterial or antifungal agent (Jezierska et al., 2003).
Photochemistry Research : It's used in photochemistry research for studying isoxazole-oxazole photoisomerization (Lopes et al., 2011).
Safety And Hazards
properties
IUPAC Name |
methyl 5-methyl-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-5(3-7-10-4)6(8)9-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBUWIGURZNRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624550 | |
Record name | Methyl 5-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methylisoxazole-4-carboxylate | |
CAS RN |
100047-54-9 | |
Record name | 4-Isoxazolecarboxylic acid, 5-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100047-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-methyl-1,2-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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